molecular formula C22H21ClFN5 B12364304 Aurora A inhibitor 3

Aurora A inhibitor 3

Cat. No.: B12364304
M. Wt: 409.9 g/mol
InChI Key: ONRCUNHZJOSXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurora A inhibitor 3 is a compound that specifically targets Aurora A kinase, a serine/threonine kinase involved in the regulation of mitosis. Aurora A kinase is crucial for centrosome duplication, spindle assembly, and mitotic exit. Overexpression of Aurora A kinase has been linked to various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aurora A inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of triazole derivatives as bioisosteric analogues of known inhibitors . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Aurora A inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .

Properties

Molecular Formula

C22H21ClFN5

Molecular Weight

409.9 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)-5-imidazol-1-yl-3-methylpyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C22H21ClFN5/c1-15-11-18(23)4-3-17(15)12-26-13-21-16(2)27-29(20-7-5-19(24)6-8-20)22(21)28-10-9-25-14-28/h3-11,14,26H,12-13H2,1-2H3

InChI Key

ONRCUNHZJOSXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CNCC2=C(N(N=C2C)C3=CC=C(C=C3)F)N4C=CN=C4

Origin of Product

United States

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